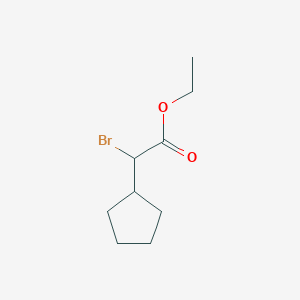

Ethyl 2-bromo-2-cyclopentylacetate

Description

Ethyl 2-bromo-2-cyclopentylacetate is an organic compound with the molecular formula C9H15BrO2. It is a brominated ester that features a cyclopentyl group attached to the alpha carbon of the acetate moiety. This compound is of interest in organic synthesis due to its potential reactivity and utility in various chemical transformations.

Properties

Molecular Formula |

C9H15BrO2 |

|---|---|

Molecular Weight |

235.12 g/mol |

IUPAC Name |

ethyl 2-bromo-2-cyclopentylacetate |

InChI |

InChI=1S/C9H15BrO2/c1-2-12-9(11)8(10)7-5-3-4-6-7/h7-8H,2-6H2,1H3 |

InChI Key |

STUDWPIFXGYVRW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C1CCCC1)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-bromo-2-cyclopentylacetate can be synthesized through the bromination of ethyl 2-cyclopentylacetate. The reaction typically involves the use of bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is carried out under controlled conditions to ensure selective bromination at the alpha position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-2-cyclopentylacetate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The compound can be reduced to ethyl 2-cyclopentylacetate using reducing agents like lithium aluminum hydride (LiAlH4).

Elimination: Under basic conditions, the compound can undergo elimination to form alkenes.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Elimination: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products Formed

Nucleophilic Substitution: Formation of substituted ethyl 2-cyclopentylacetates.

Reduction: Formation of ethyl 2-cyclopentylacetate.

Elimination: Formation of cyclopentyl ethylene derivatives.

Scientific Research Applications

Ethyl 2-bromo-2-cyclopentylacetate is utilized in various scientific research applications, including:

Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.

Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.

Material Science: Used in the preparation of functionalized materials with specific properties.

Biological Studies: Investigated for its biological activity and potential therapeutic applications.

Mechanism of Action

The mechanism of action of ethyl 2-bromo-2-cyclopentylacetate involves its reactivity as an electrophile due to the presence of the bromine atom. The compound can undergo nucleophilic attack, leading to the formation of various products depending on the nature of the nucleophile. The molecular targets and pathways involved are primarily related to its role as a synthetic intermediate in organic reactions.

Comparison with Similar Compounds

Ethyl 2-bromo-2-cyclopentylacetate can be compared with other brominated esters such as:

Ethyl 2-bromoacetate: Lacks the cyclopentyl group, making it less sterically hindered.

Ethyl 2-bromo-2-methylpropanoate: Contains a methyl group instead of a cyclopentyl group, leading to different reactivity and steric effects.

Ethyl 2-bromo-2-phenylacetate: Features a phenyl group, which introduces aromaticity and affects the compound’s reactivity.

Biological Activity

Ethyl 2-bromo-2-cyclopentylacetate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the following chemical formula: . It features a bromo substituent and an ester functional group, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The bromine atom may enhance its lipophilicity, facilitating membrane permeability and interaction with intracellular targets.

Biological Activities

The compound exhibits several notable biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties. It may inhibit the growth of certain bacterial strains, making it a candidate for further development in treating infections.

- Cytotoxic Effects : In vitro investigations have indicated that this compound can induce cytotoxicity in various cancer cell lines. The mechanism appears to involve apoptosis, suggesting its potential as an anticancer agent.

- Anti-inflammatory Properties : Some studies have explored the compound's ability to modulate inflammatory pathways, indicating potential applications in treating inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of this compound against several bacterial strains. The results showed significant inhibition zones, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be effective at low concentrations, highlighting its potential as a novel antimicrobial agent.

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 12 | 100 |

| Bacillus subtilis | 18 | 25 |

Case Study 2: Anticancer Activity Assessment

In another study, this compound was tested on various cancer cell lines, including breast and colon cancer cells. The results indicated that the compound induced apoptosis in a dose-dependent manner.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |

| HT-29 (Colon Cancer) | 20 | Cell cycle arrest |

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds was conducted.

| Compound | Molecular Formula | Biological Activity | Notes |

|---|---|---|---|

| This compound | Antimicrobial, cytotoxic | Potential for drug development | |

| Ethyl cyclopentylacetate | Minimal activity | Lacks bromine substituent | |

| Ethyl cyclopropylacetate | Moderate antimicrobial activity | Less potent than bromo derivative |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.